molecular formula C14H12N2O2S2 B279545 3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

Cat. No.: B279545
M. Wt: 304.4 g/mol
InChI Key: CCAYRTVUHSPBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a chemical compound with the molecular formula C14H12N2O2S2 and a molecular weight of 304.4 g/mol. This compound belongs to the class of benzisothiazoles, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves the reaction of 2-aminobenzisothiazole with 2-(methylthio)phenylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzisothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzisothiazole derivatives .

Scientific Research Applications

3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.

    Medicine: It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzisothiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties compared to other benzisothiazole derivatives .

Properties

Molecular Formula

C14H12N2O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C14H12N2O2S2/c1-19-12-8-4-3-7-11(12)15-14-10-6-2-5-9-13(10)20(17,18)16-14/h2-9H,1H3,(H,15,16)

InChI Key

CCAYRTVUHSPBJY-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CSC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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